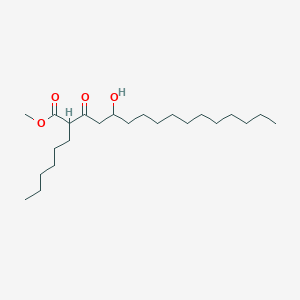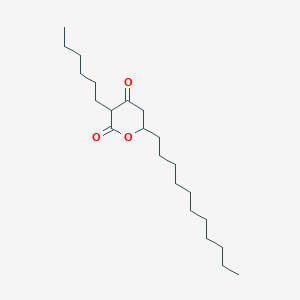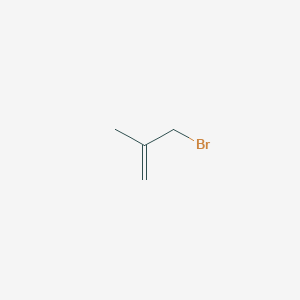
3-溴-2-甲基丙烯
描述
3-Bromo-2-methylpropene is a clear colorless to yellow liquid . It is used as a general reagent for various organic reactions and primarily for amino acid synthesis and asymmetric amino acid synthesis .
Synthesis Analysis
3-bromo-2 (bromomethyl)propene was synthesized from the pentaerytritol through halogenated reaction, oxidation and thermal decomposition, the total yield is up to 40% . All the substance and intermediates were confirmed by IR and 1 HNMR .
Molecular Structure Analysis
The molecular formula of 3-Bromo-2-methylpropene is C4H7Br . The InChI is InChI=1S/C4H7Br/c1-4 (2)3-5/h1,3H2,2H3 and the InChIKey is USEGQJLHQSTGHW-UHFFFAOYSA-N .
Chemical Reactions Analysis
Rotational isomerism in 3-bromo-2-methylpropene has been studied by IR spectroscopy . It may be used in the synthesis of alkenyl imines and in the synthesis of 2-methylpropenyl (“methallyl”) complex, Cp*Os (η 3 -allyl)Br 2 .
Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-2-methylpropene is 135.00 g/mol . The refractive index is n20/D 1.472 (lit.) . The boiling point is 94-95 °C (lit.) and the density is 1.339 g/mL at 25 °C (lit.) .
科学研究应用
有机合成中间体
3-溴-2-甲基丙烯被用作有机合成的中间体 . 它可用于生产各种有机化合物,有助于新材料和药物的开发 .
烯基亚胺的合成
该化合物在烯基亚胺的合成中起着至关重要的作用 . 烯基亚胺在有机化学领域很重要,因为它们具有广泛的应用,包括含氮杂环和天然产物的合成 .
甲基烯丙基配合物的生产
3-溴-2-甲基丙烯用于合成2-甲基丙烯基(“甲基烯丙基”)配合物,Cp*Os (η 3 -烯丙基)Br 2 . 该配合物在金属有机化学领域具有潜在的应用 .
手性相转移烷基化
该化合物用于手性相转移烷基化导致 (S)-α-烷基半胱氨酸的研究 . 该过程在手性氨基酸的生产中很重要,手性氨基酸是肽和蛋白质合成中的关键构建块 .
热物理性质研究
作用机制
Target of Action
3-Bromo-2-methylpropene, also known as Methallyl bromide or Methylallyl bromide , is primarily used in organic synthesis as a reagent . The primary targets of this compound are the reactants in the synthesis process, which can include a variety of organic compounds depending on the specific reaction .
Mode of Action
The mode of action of 3-Bromo-2-methylpropene involves its interaction with other reactants in a chemical reaction . For instance, it can be used in the synthesis of alkenyl imines . In this process, the bromine atom in the 3-Bromo-2-methylpropene molecule is typically replaced by another functional group, facilitating the formation of new chemical bonds .
Biochemical Pathways
Instead, it is used in laboratory settings to facilitate chemical reactions and synthesize new compounds .
Result of Action
The primary result of 3-Bromo-2-methylpropene’s action is the formation of new chemical compounds. For example, it can be used in the synthesis of alkenyl imines and in the formation of a 2-methylpropenyl (“methallyl”) complex . The specific molecular and cellular effects of these compounds would depend on their chemical structure and properties.
安全和危害
未来方向
生化分析
Biochemical Properties
3-Bromo-2-methylpropene plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins involved in amino acid synthesis. For instance, it is used in the synthesis of (S)-α-alkylcysteines through chiral phase transfer alkylation . This interaction involves the formation of a covalent bond between the bromine atom of 3-Bromo-2-methylpropene and the nucleophilic sites on the enzyme or protein, leading to the formation of a stable complex .
Cellular Effects
The effects of 3-Bromo-2-methylpropene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause the massive deguanylation of guanine-based nucleosides and deadenylation of adenine-based nucleosides . These modifications can lead to significant changes in gene expression and cellular function, potentially disrupting normal cellular processes .
Molecular Mechanism
At the molecular level, 3-Bromo-2-methylpropene exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound can induce changes in gene expression by modifying nucleosides in DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methylpropene can change over time. The compound is known to be light-sensitive and can degrade upon prolonged exposure to light . This degradation can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methylpropene vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3-Bromo-2-methylpropene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s overall impact on biological systems.
Transport and Distribution
Within cells and tissues, 3-Bromo-2-methylpropene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of 3-Bromo-2-methylpropene is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .
属性
IUPAC Name |
3-bromo-2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-4(2)3-5/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEGQJLHQSTGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326816 | |
| Record name | 3-Bromo-2-methylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1458-98-6 | |
| Record name | Methallyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




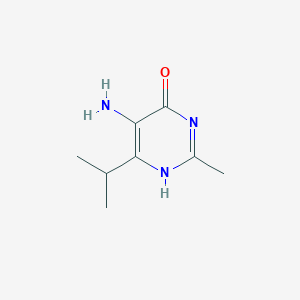
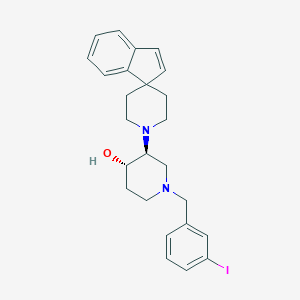
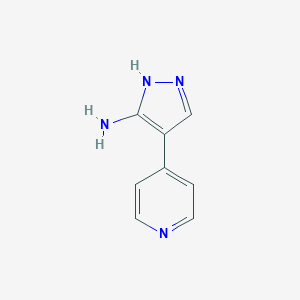

![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)


![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
